

STING Agonist-17: A Technical Guide to Human STING Protein Binding Affinity

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Compound of Interest

Compound Name: STING agonist-17

Cat. No.: B14080982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **STING agonist-17** to the human STING (Stimulator of Interferon Genes) protein. It includes a compilation of quantitative binding data, detailed experimental protocols for common binding affinity assays, and visualizations of the STING signaling pathway and a representative experimental workflow.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for the interaction of **STING agonist-17** with the human STING protein.

Parameter	Value	Cell Line/System	Notes
IC50	0.062 nM	Not specified	Represents the concentration of STING agonist-17 required to inhibit 50% of the binding of a competing ligand.[1]
EC50 (IFN- β secretion)	2.0 nM	THP-1 dual cells	Represents the concentration of STING agonist-17 that induces a half-maximal response in IFN- β secretion.[1]

STING Signaling Pathway

The binding of an agonist, such as **STING agonist-17**, to the STING protein initiates a downstream signaling cascade. This process is crucial for the innate immune response to cytosolic DNA, originating from pathogens or cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.



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Caption: The cGAS-STING signaling pathway.

Experimental Protocols for Determining Binding Affinity

While the specific protocol used to determine the IC₅₀ of **STING agonist-17** is not publicly available, this section outlines a representative methodology based on common and robust techniques for measuring ligand-protein binding affinity.

Fluorescence Polarization (FP) Competition Assay

This method is well-suited for high-throughput screening and determining the IC₅₀ value of a test compound. It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like STING, the complex tumbles more slowly, leading to higher polarization. A test compound that binds to STING will displace the fluorescent tracer, causing a decrease in polarization.

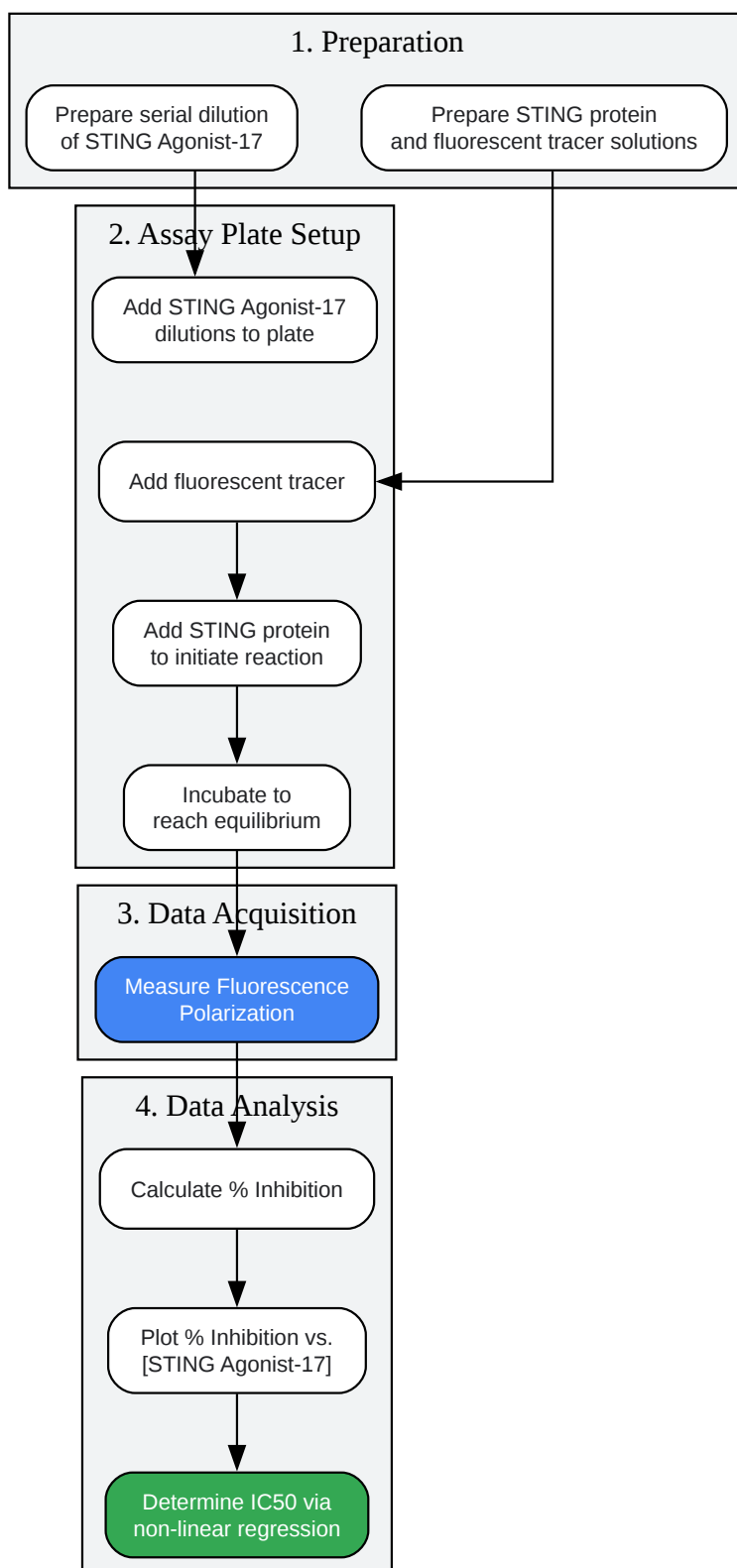
Materials:

- Purified recombinant human STING protein (C-terminal domain, residues 139-379, is often used).
- Fluorescently labeled STING ligand (e.g., a fluorescent analog of cGAMP).
- **STING agonist-17**.
- Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
- 384-well, non-binding, black microplates.
- Plate reader capable of measuring fluorescence polarization.

Procedure:

- Reagent Preparation:

- Prepare a stock solution of **STING agonist-17** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of **STING agonist-17** in assay buffer.
- Prepare solutions of purified STING protein and the fluorescent tracer at optimized concentrations in assay buffer. The concentration of the fluorescent tracer should be at or below its K_d for STING, and the STING concentration should be sufficient to yield a significant polarization window.
- Assay Setup:
 - Add a small volume of the serially diluted **STING agonist-17** or control (DMSO) to the wells of the 384-well plate.
 - Add the fluorescent tracer solution to all wells.
 - Initiate the binding reaction by adding the STING protein solution to all wells, except for the "no protein" control wells.
 - Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
- Data Acquisition:
 - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
- Data Analysis:
 - The raw polarization data is converted to percent inhibition based on the "no inhibition" (STING + tracer) and "100% inhibition" (tracer only) controls.
 - The percent inhibition is plotted against the logarithm of the **STING agonist-17** concentration.
 - The IC_{50} value is determined by fitting the data to a four-parameter logistic equation.



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References

- 1. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
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